2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of a specific enzyme that plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the inhibition of GSK-3β. This enzyme is involved in the phosphorylation of various substrates, including glycogen synthase, beta-catenin, and tau protein. Inhibition of GSK-3β leads to the dephosphorylation of these substrates, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide have been extensively studied. Inhibition of GSK-3β has been shown to have various effects on glucose metabolism, cell proliferation, and apoptosis. In addition, this compound has been shown to have neuroprotective effects and can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments include its high selectivity and potency as a GSK-3β inhibitor. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One potential direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Another direction is the study of the effects of this compound on other physiological processes, including circadian rhythm and autophagy. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders, should be further explored.
Synthesemethoden
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 2,4-dimethylphenol with 2-bromoacetylpyridine followed by the reaction of the resulting compound with 2-amino-5-methoxy-1,3-oxazole. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of an enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in various physiological processes, including glucose metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been implicated in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C23H21N3O4 |
---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O4/c1-14-6-8-18(15(2)11-14)29-13-21(27)25-17-12-16(7-9-19(17)28-3)23-26-22-20(30-23)5-4-10-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
CTCMDNHTHPYFCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.